2-Amino-2-(2-fluorophenyl)acetic acid
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Overview
Description
2-Amino-2-(2-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H8FNO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and an amino group at the 2-position of the acetic acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl bromide with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Another approach involves the use of 2-fluorophenylacetonitrile as a starting material. This compound can be hydrolyzed under acidic or basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production. Common industrial methods may include continuous flow processes and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines or nitriles, while reduction of the carboxylic acid group results in the formation of alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its binding affinity and activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-fluorophenyl)acetic acid: Similar structure but with the fluorine atom at the 4-position.
2-Amino-2-(2-chlorophenyl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-2-(2-bromophenyl)acetic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-Amino-2-(2-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom at the 2-position of the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs. The fluorine atom can enhance the compound’s stability and binding affinity to specific targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-amino-2-(2-fluorophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNMJIBUVDGMIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84145-28-8 |
Source
|
Record name | (2-Fluorophenyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84145-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (±)-amino(2-fluorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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